Unii-FZ6T2mqr9R
Description
Historical Context of Research on Analogous Chemical Scaffolds
The core structure of Fedratinib is a pyrazolopyrimidine, a fused heterocyclic ring system that is structurally analogous to purines found in DNA. nih.govrfppl.co.in This resemblance has long made the pyrazolopyrimidine scaffold a "privileged" structure in medicinal chemistry, attracting significant research interest for decades. nih.gov
The scientific community began to evaluate the potential of pyrazolopyrimidines as early as 1956, with initial studies focusing on their anti-cancer properties. nih.gov Over the years, derivatives of this scaffold have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. rfppl.co.inresearchgate.netnih.gov Historically, many pyrazolopyrimidine compounds were explored as adenosine (B11128) receptor antagonists. sci-hub.se The versatility and wide range of therapeutic possibilities have led to the development of numerous marketed drugs containing this core, validating its importance in pharmaceutical research. rfppl.co.insci-hub.se This extensive history provided a strong foundation for the development of new, highly specific agents like Fedratinib, which targets protein kinases. nih.govontosight.ai
Significance of Investigating Unii-FZ6T2mqr9R in Contemporary Chemical and Biochemical Sciences
The primary significance of Fedratinib lies in its high selectivity for the Janus kinase 2 (JAK2) enzyme, a key component of the JAK-STAT signaling pathway. ashpublications.orgcaymanchem.com Dysregulation of this pathway, often due to a specific mutation known as JAK2V617F, is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). ashpublications.orgmpnresearchfoundation.org The discovery of this mutation created a clear rationale for developing targeted molecular therapies. ashpublications.orgnih.gov
Fedratinib was specifically designed to inhibit JAK2 with greater potency than other members of the JAK family, such as JAK1, JAK3, and TYK2. ashpublications.orgcaymanchem.commedchemexpress.com This selectivity is a key distinguishing feature from other inhibitors like ruxolitinib, which inhibits JAK1 and JAK2 more equally. ashpublications.orgdovepress.com The compound's ability to potently inhibit both wild-type JAK2 and the mutated JAK2V617F form makes it a crucial tool for studying and therapeutically targeting these conditions. medchemexpress.comselleckchem.com Preclinical studies demonstrated that TG101348 (Fedratinib) could effectively reduce the proliferation of cells harboring the JAK2V617F mutation and induce apoptosis (programmed cell death) in these cells. caymanchem.comselleckchem.com Its approval by the US Food and Drug Administration (FDA) in 2019 for certain types of myelofibrosis provided a much-needed option, particularly for patients who may have been previously treated with other JAK inhibitors. pharmacytimes.comresearchgate.net
Overview of Current Research Trajectories for this compound
Contemporary research on Fedratinib continues to explore its clinical utility and biochemical mechanisms. A major area of investigation is its role as a second-line treatment for myelofibrosis patients who have developed resistance or intolerance to prior JAK inhibitor therapy. pharmacytimes.comkarger.comashpublications.org Studies have shown that Fedratinib can produce meaningful responses in this patient population. researchgate.netkarger.com
Current research is also focused on:
Combination Therapies: The FEDORA study is investigating the combination of Fedratinib with ropeginterferon alfa-2b, a next-generation interferon. isrctn.com The hypothesis is that the interferon may sensitize hematopoietic stem cells to the effects of the JAK2 inhibitor, potentially leading to more effective treatment. isrctn.com
Biochemical Mechanisms: Further studies aim to elucidate the precise structural interactions between Fedratinib and the JAK2 kinase domain to aid in the design of next-generation inhibitors. acs.org Additionally, research has explored its ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells, suggesting a potential role in overcoming certain types of drug resistance. mdpi.com
Patient-Reported Outcomes: Clinical trials like FREEDOM2 are analyzing the impact of Fedratinib on quality of life and disease symptoms compared to the best available therapy, providing a more complete picture of its clinical benefit. ashpublications.org
Interactive Data Tables
Table 1: Kinase Inhibitory Profile of Fedratinib (this compound) This table details the in vitro potency of Fedratinib against various kinases, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. JAK2 | Reference(s) |
| JAK2 (Wild-Type) | 3 | - | caymanchem.commedchemexpress.comselleckchem.com |
| JAK2V617F | 3 | - | caymanchem.commedchemexpress.com |
| JAK1 | ~105 | ~35x | caymanchem.commedchemexpress.comselleckchem.com |
| JAK3 | ~1002 | ~334x | caymanchem.commedchemexpress.comselleckchem.com |
| TYK2 | ~405 | ~135x | ashpublications.orgcaymanchem.com |
| FLT3 | 15 | N/A | caymanchem.comselleckchem.com |
| RET | 48 | N/A | caymanchem.comselleckchem.com |
Table 2: Selected Clinical Research Findings for Fedratinib (TG101348) This table summarizes key efficacy endpoints from clinical investigations in patients with myelofibrosis.
| Clinical Finding | Result/Observation | Study Context | Reference(s) |
| Spleen Response (≥35% volume reduction) | 39% of patients by 6 cycles | Phase I study (MF-TG101348-001) | nih.govascopubs.org |
| Spleen Response (≥35% volume reduction) | 47% of patients by 12 cycles | Phase I study (MF-TG101348-001) | nih.govascopubs.org |
| Symptom Improvement | >50% of patients reported rapid and durable improvement in symptoms like fatigue, night sweats, and pruritus. | Phase I study (MF-TG101348-001) | nih.govascopubs.org |
| Leukocytosis Normalization | 57% of patients with baseline leukocytosis achieved normal counts by 6 cycles. | Phase I study (MF-TG101348-001) | nih.govascopubs.org |
| Thrombocytosis Normalization | 90% of patients with baseline thrombocytosis achieved normal counts by 6 cycles. | Phase I study (MF-TG101348-001) | nih.govascopubs.org |
| JAK2 V617F Allele Burden | Significant decrease observed at 6 months, particularly in patients with >20% allele burden at baseline. | Phase I study (MF-TG101348-001) | ascopubs.orgcapes.gov.br |
Structure
2D Structure
3D Structure
Properties
CAS No. |
110902-56-2 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(1E,4R,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25-/m1/s1 |
InChI Key |
ZZVPHCPLTZTOBC-ZNJGPPGCSA-N |
Isomeric SMILES |
C[C@@](C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |
Canonical SMILES |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
Other CAS No. |
137255-19-7 |
Synonyms |
methyl 7-(2beta-(6-(1-cyclo-pentyl-yl)-4R-hydroxy-4-methyl-1E,5E-hexadienyl)-3alpha-hydroxy-5-oxo-1R,1alpha-cyclopentyl)-4Z-heptenoate SC-46275 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Unii Fz6t2mqr9r
Chemo- and Regioselective Synthesis Strategies for Rolapitant
The construction of the specific Rolapitant scaffold requires precise control over bond formation to ensure the correct connectivity and functional group placement. Research has led to several distinct and innovative synthetic pathways.
Development of Novel Reaction Pathways
Multiple routes to Rolapitant have been developed since its initial discovery by Schering-Plough. ufrgs.br These pathways often diverge in their approach to constructing the key spirocyclic core.
One of the earliest routes begins with (S)-phenylglycine and involves an eight-step synthesis to produce a key building block, cyclic enamine 159 . nih.gov This intermediate undergoes hydroboration-oxidation and subsequent Swern oxidation to form ketone 162 . This ketone is then converted into the spirocyclic hydantoin (B18101) 163 using potassium cyanide and ammonium (B1175870) carbonate. Further transformations, including protection, hydrolysis, reduction, and a Horner-Wadsworth-Emmons olefination, ultimately lead to the Rolapitant precursor 166 . nih.gov
A fundamentally different and more modern approach was patented by Opko Health, Inc. This pathway utilizes a key intramolecular olefin metathesis reaction. nih.gov The synthesis starts with a chiral building block that is reductively alkylated to form a bis-olefinic compound. This intermediate is then subjected to a ring-closing metathesis using a Hoveyda–Grubbs second-generation ruthenium catalyst to efficiently construct the spirocyclic framework 97 . nih.govnewdrugapprovals.org This catalytic approach represents a significant advancement in streamlining the synthesis of the complex core structure.
Another innovative strategy begins with commercially available L-pyroglutamic acid (98 ) to access the aldehyde precursor 92 . newdrugapprovals.orgacs.org This sequence involves the condensation of L-pyroglutamic acid with trimethylacetaldehyde (B18807) to form a pyrrolo-oxazolidone intermediate 99 , which is then stereoselectively formylated to yield the desired aldehyde 100 . newdrugapprovals.org
Optimization of Reaction Conditions and Yields
The stereoselective formylation of the pyrrolo-oxazolidone intermediate 99 was optimized through the addition of copper chloride as a Lewis acid. This modification facilitated the reaction, providing the target carbaldehyde 100 in a 61% yield as a single diastereomer after crystallization. newdrugapprovals.org A Chinese patent has also contributed to the field by comparing various synthetic routes, identifying a preferred pathway for industrial production while highlighting areas for further optimization, such as improving reaction completion times and product yields. newdrugapprovals.org
| Route | Key Reaction | Catalyst/Reagent | Key Intermediate | Reported Yield | Reference |
|---|---|---|---|---|---|
| Schering-Plough | Hydantoin Synthesis | KCN, (NH4)2CO3 | Spirohydantoin (163) | Not specified | nih.gov |
| Opko Health | Ring-Closing Metathesis | Hoveyda–Grubbs II | Spirocycle (97) | 85% (2 steps) | newdrugapprovals.org |
| L-Pyroglutamic Acid | Stereoselective Formylation | LHMDS, CuCl | Carbaldehyde (100) | 61% | newdrugapprovals.org |
Stereoselective and Enantioselective Synthesis of Rolapitant and its Chiral Derivatives
The biological activity of Rolapitant is intrinsically linked to its specific stereochemistry, which includes the (5S,8S) configuration at the spirocenter and the (1R) configuration in the side chain. newdrugapprovals.org Therefore, controlling the formation of these chiral centers is paramount.
Asymmetric Catalysis in Rolapitant Synthesis
Asymmetric catalysis provides a powerful tool for establishing the required stereochemistry in the synthesis of complex molecules like Rolapitant. frontiersin.orgccnu.edu.cnnih.gov While many routes rely on chiral pool starting materials, principles of asymmetric catalysis are evident in key transformations. For instance, the diastereoselective alkylation of the chiral oxazolidinone 160 (derived from (S)-phenylglycine) with the chiral bromide 167 in the Schering-Plough synthesis is a critical stereocontrol element. nih.gov This substrate-controlled reaction sets the stage for the subsequent formation of the spirocyclic system.
More broadly, advanced catalytic methods are being developed for the construction of spirocyclic structures. For example, an enantioselective formal reductive cycloaddition catalyzed by a combination of an iridium complex and a chiral phosphoric acid has been shown to produce nitrogen-containing spirocycles with high enantioselectivity (up to 97% ee). chinesechemsoc.org Although not applied directly to Rolapitant in the cited literature, this methodology represents the frontier of asymmetric catalysis for synthesizing related complex structures. Similarly, chiral hypervalent iodine reagents have been used as catalysts for the enantioselective synthesis of spirolactams with high selectivities. beilstein-journals.org
Diastereoselective Approaches
Diastereoselective reactions are central to the synthesis of Rolapitant, leveraging existing stereocenters to control the formation of new ones. In the Schering-Plough route, the initial chirality from (S)-phenylglycine is propagated through a series of steps, including a highly diastereoselective C-alkylation, to construct the core structure. nih.gov
In the L-pyroglutamic acid route, the deprotonation of the pyrrolo-oxazolidone 99 with lithium hexamethyldisilazide (LHMDS) followed by alkylation with methyl formate (B1220265) is highly diastereoselective. This reaction furnishes the carbaldehyde 100 as a single diastereomer, a crucial step for establishing the correct relative stereochemistry early in the synthesis. newdrugapprovals.org
| Route/Method | Stereoselective Step | Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Schering-Plough | C-Alkylation | Chiral oxazolidinone (160) + chiral bromide (167) | Diastereoselective formation of 168 | nih.gov |
| L-Pyroglutamic Acid | Formylation | LHMDS, methyl formate, CuCl | Single diastereomer of 100 | newdrugapprovals.org |
| Iridium/Brønsted Acid Catalysis | Asymmetric Spirocyclization | IrCl(CO)(PPh3)2 / Chiral Phosphoric Acid | Up to 97% ee for related spirocycles | chinesechemsoc.org |
Green Chemistry Principles in Rolapitant Synthesis
The principles of green chemistry, which aim to design chemical processes that are more environmentally benign, are increasingly important in pharmaceutical manufacturing. ufrgs.brcpu.edu.cn In the context of Rolapitant synthesis, several strategies align with these principles.
Furthermore, the development of catalytic asymmetric methods, such as the iridium/Brønsted acid system, aligns with green chemistry goals. chinesechemsoc.org These methods allow for the direct creation of chiral molecules, bypassing the need for chiral auxiliaries or resolutions of racemic mixtures, which inherently generate waste. While not yet reported for the industrial synthesis of Rolapitant, these emerging techniques point toward future, more sustainable manufacturing processes for complex chiral drugs.
Solvent-Free and Aqueous Methodologies
The extensive use of organic solvents in the pharmaceutical industry contributes significantly to chemical waste and environmental impact. google.com Consequently, developing synthetic routes that operate in greener media, such as water, or in the absence of any solvent, is a primary goal of green chemistry. researchgate.net
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions represent a highly sustainable synthetic approach. google.com These reactions, often facilitated by grinding (mechanochemistry) or heating, can lead to higher efficiency, reduced reaction times, and simpler product purification. google.comresearchgate.net For instance, the synthesis of various amides and propargylic alcohols has been successfully demonstrated under solvent-free conditions. google.comscispace.com While specific solvent-free methods for the industrial synthesis of Remiprostol are not detailed in publicly available literature, the principles are highly applicable. A hypothetical solvent-free step in a prostaglandin (B15479496) synthesis could involve the solid-state reaction of key intermediates, potentially catalyzed by a reusable solid catalyst, thereby minimizing waste and operational costs. scispace.com
Aqueous Synthesis:
Water is an ideal solvent from an environmental and economic perspective. However, the low aqueous solubility of many organic reagents, particularly lipids like prostaglandin precursors, presents a major hurdle. Despite this, aqueous methodologies are being explored. For example, studies have investigated the surface properties and micelle formation of prostaglandins (B1171923) in aqueous solutions, which is crucial for understanding their behavior in such media. jst.go.jp Furthermore, aqueous extracts of certain natural products have been shown to inhibit prostaglandin synthesis, indicating that the enzymes involved can function in an aqueous environment. nih.gov The development of phase-transfer catalysts or specialized surfactant systems could enable key steps of the Remiprostol synthesis to be performed in water, significantly improving the environmental profile of the process.
Atom Economy and Waste Minimization Strategies
Atom Economy:
Developed by Barry Trost, atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org A high atom economy signifies a more sustainable process with less waste generation. yourhormones.info
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Different types of chemical reactions have inherently different atom economies.
| Reaction Type | General Transformation | Inherent Atom Economy | Example |
| Addition | A + B → C | 100% | Diels-Alder Reaction |
| Rearrangement | A → B | 100% | Meyer-Schuster Rearrangement |
| Substitution | A + B → C + D | < 100% | Wittig Reaction |
| Elimination | A → B + C | < 100% | Dehydration |
This table illustrates the inherent atom economy of various reaction types, a key metric in green chemistry. primescholars.comrsc.org
Reactions like the Wittig olefination, historically used in prostaglandin synthesis, are known for their poor atom economy due to the generation of a stoichiometric phosphine (B1218219) oxide byproduct. rsc.orgresearchgate.net Modern synthetic strategies for molecules like Remiprostol aim to replace such reactions with more atom-economical alternatives, such as metathesis or rearrangement reactions like the Meyer-Schuster rearrangement, which has been noted for its high atom economy in preparing α,β-unsaturated carbonyl compounds found in prostaglandins. researchgate.net
Waste Minimization Strategies:
Waste minimization in chemical synthesis is a broader concept that encompasses atom economy but also includes reducing solvent use, eliminating hazardous reagents, and recycling catalysts and byproducts. frontiersin.orgeiu.edu Key strategies include:
Source Reduction: Preventing waste at its source by designing more efficient reactions. eiu.edu
Recycling: Reusing solvents, catalysts, and unreacted starting materials. frontiersin.org
Process Optimization: Improving reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize byproduct formation. frontiersin.org
Flow Chemistry and Continuous Processing for Unii-FZ6T2mqr9R Production
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. researchgate.net This technology offers significant advantages for pharmaceutical manufacturing, including enhanced safety, better process control, improved consistency, and potential for automation. euroapi.comresearchgate.net
The benefits of flow chemistry are particularly relevant for the synthesis of complex molecules like prostaglandins:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid heating and cooling, enabling precise temperature control and safe handling of highly exothermic or cryogenic reactions. euroapi.com
Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling unstable intermediates or hazardous reagents. researchgate.net
Increased Efficiency: Continuous processing can significantly reduce reaction times compared to batch methods. For example, a chemoenzymatic synthesis of prostaglandin intermediates demonstrated a reduction in reaction time from hours in a batch reactor to minutes in a flow system. researchgate.netrsc.org
Recent advancements in the synthesis of various prostaglandins have successfully incorporated flow chemistry to perform key transformations, demonstrating its practicality and efficiency. researchgate.netnih.gov While specific applications of flow chemistry for the production of Remiprostol are not explicitly documented, the successful use of this technology for related prostaglandin analogues strongly suggests its potential for developing a more efficient, safer, and scalable manufacturing process for Remiprostol. researchgate.netrsc.org
Total Synthesis Approaches to Complex this compound Structures
The total synthesis of prostaglandins has been a major focus of organic chemistry since the landmark work of E.J. Corey. researchgate.netmdpi.com These efforts have led to the development of numerous strategies for constructing the complex and stereochemically rich cyclopentane (B165970) core and its two side chains.
Key Synthetic Strategies:
Convergent "Three-Component Coupling" Synthesis: A more modern and efficient approach involves the convergent synthesis where the cyclopentane core and the two side chains are prepared separately and then joined together. acs.orgmdpi.com The three-component coupling strategy, often involving organometallic reagents (like organocopper or organozinc), allows for the rapid assembly of the entire prostaglandin skeleton. acs.org This method is generally more versatile and higher-yielding than linear approaches.
Metathesis Reactions: Olefin and alkyne metathesis have emerged as powerful tools in prostaglandin synthesis. mdpi.com Ring-closing metathesis (RCM) can be used to form the cyclopentane ring or to create macrocyclic lactone versions of prostaglandins. mdpi.com Cross-metathesis is also employed to build the side chains. These catalytic methods can offer higher atom economy and efficiency. googleapis.com Patents have described the potential application of metathesis reactions for providing prostaglandin analogs, including Remiprostol. googleapis.com
Chemoenzymatic Synthesis: The integration of biological catalysts (enzymes) into synthetic routes offers unparalleled stereoselectivity. researchgate.netnih.gov Enzymes like ketoreductases and lipases can be used to set key chiral centers with high precision, often under mild, aqueous conditions. rsc.orgnih.gov Recent unified syntheses of several prostaglandins have showcased the power of combining enzymatic reactions with modern chemical methods, including flow chemistry, to create highly efficient and stereoselective routes. researchgate.netnih.gov
The synthesis of Remiprostol, as a complex prostaglandin E2 analogue, would leverage these advanced strategies to control its multiple stereocenters and functional groups efficiently.
Molecular Mechanisms and Biochemical Interactions of Unii Fz6t2mqr9r
Elucidation of Molecular Targets for Unii-FZ6T2mqr9R
The molecular activity of BMS-536924 is defined by its ability to bind to and inhibit the function of specific proteins, primarily within the receptor tyrosine kinase family. nih.govnih.gov
Identification of Protein Targets
The principal molecular targets of BMS-536924 are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). rndsystems.combio-techne.com It acts as a dual inhibitor of these two closely related receptors. caymanchem.comimmograf.com Research has identified its mechanism as being competitive with adenosine (B11128) triphosphate (ATP), meaning it binds to the ATP-binding pocket within the kinase domain of these receptors, preventing phosphorylation and subsequent signal activation. selleckchem.comnih.gov This inhibitory action blocks the autophosphorylation of the receptors and disrupts the downstream signaling cascades they control, including the MEK1/2 and Akt pathways. caymanchem.comrndsystems.combio-techne.com
In addition to its primary targets, BMS-536924 exhibits inhibitory activity against other protein kinases, though with lower potency. These secondary targets include Focal Adhesion Kinase (FAK), Lck, and MEK. selleckchem.commedchemexpress.com The inhibitory concentrations (IC50) determined for these protein targets provide a quantitative measure of the compound's potency. selleckchem.commedchemexpress.com Furthermore, a molecular docking study has suggested that BMS-536924 may also exhibit a high binding affinity for the TATA-box-binding protein associated factor 1 (TAF1). mdpi.com
| Target Protein | Type | IC50 Value (nM) | Reference |
| Insulin Receptor (IR) | Primary | 73 | selleckchem.comrndsystems.commedchemexpress.comimmograf.com |
| IGF-1R | Primary | 100 | selleckchem.comrndsystems.commedchemexpress.comimmograf.com |
| FAK | Secondary | 150 | selleckchem.commedchemexpress.com |
| MEK | Secondary | 182 | selleckchem.com |
| Lck | Secondary | 341 | selleckchem.commedchemexpress.com |
Nucleic Acid Interactions
Interactions between small molecules and nucleic acids are crucial for the mechanism of many therapeutic agents, which can be classified as groove binders, intercalators, or alkylators. atdbio.com These molecules directly bind to DNA or RNA, disrupting processes like replication and transcription. atdbio.comrefeyn.comnih.gov
However, the documented mechanism of BMS-536924 is centered on protein kinase inhibition. tocris.com Its primary mode of action involves binding to the ATP pocket of protein targets, which leads to indirect effects on gene expression by modulating signaling pathways. selleckchem.comcaymanchem.com For instance, by inhibiting IGF-1R signaling, BMS-536924 can attenuate the expression of Snail mRNA. rndsystems.combio-techne.com This is a downstream consequence of its protein-targeting activity, and there is no evidence in the available literature to suggest it functions by directly binding to nucleic acids. nih.govbmglabtech.com
Lipid Bilayer Interactions
The lipid bilayer forms the cell membrane, and interactions with it can be a key feature of a compound's activity. nih.govfrontiersin.org Some molecules may perturb the lipid packing or interact with membrane components to exert their effects. mdpi.combiorxiv.org
For BMS-536924, an intracellular inhibitor, passage across the lipid bilayer is a prerequisite for reaching its protein targets. However, the lipid bilayer itself is not a primary molecular target. The compound's significant interactions are with transmembrane proteins. Research has identified that BMS-536924 is a substrate for the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette transporter embedded within the cell membrane. aacrjournals.org Increased expression of BCRP can lead to the efflux of BMS-536924 from the cell, lowering its intracellular concentration and serving as a mechanism of drug resistance. aacrjournals.org This represents a significant interaction with a protein component of the membrane, rather than a direct, functional interaction with the lipid components of the bilayer. aacrjournals.orgwikipedia.org
Receptor Binding and Ligand-Receptor Dynamics
The study of how BMS-536924 binds to its receptor targets and the nature of this interaction is fundamental to understanding its biochemical function.
Binding Affinity Determination Methodologies
The potency of BMS-536924 as a kinase inhibitor is most commonly reported through its half-maximal inhibitory concentration (IC50). These values are typically determined using in vitro kinase assays, where the ability of the compound to inhibit the phosphorylation activity of its target enzymes (like IGF-1R and IR) is measured across a range of concentrations. selleckchem.commedchemexpress.com
To confirm the compound's effect within a cellular context, researchers utilize several methods. Western blotting is a key technique used to measure the phosphorylation status of the target receptors and their downstream signaling partners, such as Akt and ERK1/2. selleckchem.comaacrjournals.org A reduction in the phosphorylated forms of these proteins in the presence of BMS-536924 provides evidence of target engagement and inhibition inside the cell. aacrjournals.org Additionally, cell viability and proliferation assays, such as the MTS assay, are used to quantify the functional consequence of receptor inhibition. aacrjournals.org High-performance liquid chromatography (HPLC) has also been employed to determine the intracellular accumulation of the compound. aacrjournals.org While not explicitly detailed in the reviewed literature for this compound, methods like Surface Plasmon Resonance (SPR) are standard for directly measuring the binding affinity (dissociation constant, KD) and kinetics of small molecule-protein interactions.
Allosteric Modulation Studies
An allosteric modulator is a compound that binds to a receptor at a site topographically distinct from the primary (orthosteric) binding site. taylorandfrancis.commdpi.comnih.gov This binding event causes a conformational change in the receptor that modifies the binding or efficacy of the endogenous ligand, resulting in either positive (PAM) or negative (NAM) modulation. taylorandfrancis.comfrontiersin.org
The established mechanism for BMS-536924 is that of an ATP-competitive inhibitor. selleckchem.commedchemexpress.commedchemexpress.com This classification signifies that it binds directly to the orthosteric ATP-binding site on the kinase domain of IGF-1R and IR. nih.gov By occupying this active site, it directly competes with ATP and prevents the phosphorylation event. Therefore, BMS-536924 is not an allosteric modulator. Its mechanism is one of direct, competitive inhibition at the primary active site, rather than indirect modulation from a secondary, allosteric site. elifesciences.org
Molecular Recognition Principles
The interaction of Afatinib with its primary target, the Epidermal Growth Factor Receptor (EGFR), is a well-defined process governed by specific molecular recognition events. Afatinib, a 4-anilinoquinazoline (B1210976) derivative, binds within the ATP-binding pocket of the EGFR kinase domain. mdpi.commdpi.commdpi.com Its binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.comajchem-a.com
For instance, in the EGFR T790M mutant, Afatinib forms a hydrogen bond with Met793 and a carbon-hydrogen bond with Gln791. mdpi.com It also engages in multiple hydrophobic interactions with residues such as Leu718, Phe723, Ala743, Leu844, and Met793. mdpi.comajchem-a.com A key feature of its mechanism is the presence of a reactive acrylamide (B121943) group, which acts as a Michael acceptor. carnabio.comresearchgate.net This group is positioned to form a covalent bond with a conserved cysteine residue (Cys797 in EGFR) at the edge of the ATP binding site. mdpi.comoncotarget.com This covalent interaction is fundamental to its irreversible mode of inhibition. Molecular docking studies confirm that these interactions are crucial for the stable binding and inhibitory function of the molecule. nih.gov
Enzyme Kinetics and Modulation by Afatinib
Afatinib's interaction with target enzymes, particularly EGFR, has been extensively characterized through kinetic studies. These studies reveal its nature as a potent, irreversible inhibitor that modulates enzyme function by blocking its catalytic activity.
Afatinib is classified as an irreversible inhibitor. nih.govopenaccessjournals.comamegroups.org The inhibition process begins with a reversible binding step, where Afatinib non-covalently occupies the ATP-binding site of the kinase. carnabio.com This initial interaction is characterized by an inhibition constant (Ki). carnabio.com Following this reversible binding, a second, rate-limiting step occurs: the formation of a covalent bond between Afatinib's acrylamide "warhead" and a nucleophilic cysteine residue (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4) within the active site. oncotarget.combmbreports.org This covalent modification leads to the irreversible inactivation of the enzyme, a mechanism that distinguishes it from first-generation, reversible inhibitors like gefitinib (B1684475) and erlotinib. oncotarget.commdpi.com This irreversible nature provides a long-lasting therapeutic effect and can overcome certain forms of resistance. carnabio.com
By occupying the ATP-binding pocket, Afatinib acts as an ATP-mimetic. nih.gov Its structure is designed to fit into the space normally occupied by ATP, thereby preventing the enzyme from binding its natural substrate and performing the phosphotransfer reaction. The quinazoline (B50416) scaffold and the anilino group are crucial for positioning the molecule correctly within the active site through the aforementioned hydrogen bonds and hydrophobic interactions. mdpi.comajchem-a.com The covalent bond it forms with Cys797 permanently blocks access to the active site for ATP, thus ensuring complete and sustained inhibition of kinase activity. mdpi.comcarnabio.com This covalent linkage provides a significant advantage in potency and duration of action compared to inhibitors that rely solely on reversible, non-covalent interactions. mdpi.com
By irreversibly inhibiting EGFR and other ErbB family members, Afatinib effectively blocks the entire downstream signaling cascade initiated by these receptors. drugbank.comnih.gov EGFR activation normally triggers autophosphorylation, creating docking sites for adaptor proteins that initiate pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. nih.govmdpi.com Afatinib's inhibition of the initial tyrosine kinase activity prevents this autophosphorylation, thereby halting signal transduction. nih.govdrugbank.com
This perturbation leads to the downregulation of signals promoting cell proliferation, survival, and growth. nih.gov For example, studies have shown that Afatinib treatment leads to decreased phosphorylation of downstream effectors like AKT and ERK. bmbreports.orgmdpi.com Furthermore, Afatinib can indirectly affect other cellular processes. For instance, it has been shown to downregulate the protein levels of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, in a manner that appears independent of its EGFR-inhibitory activity. nih.govoncotarget.com This suggests that Afatinib can perturb multiple critical enzymatic pathways within a cancer cell.
Interactions with Cellular Signaling Pathways at the Molecular Level
Afatinib's primary therapeutic effect stems from its direct and potent modulation of key cellular signaling pathways that are often dysregulated in cancer.
Afatinib is a potent modulator of the ErbB family of protein tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). nih.govdovepress.com It is a pan-ErbB inhibitor, meaning it blocks signaling from all possible homo- and heterodimers formed by these family members. drugbank.comnih.gov This broad-spectrum inhibition is a key feature of its activity.
The inhibition of EGFR and HER2 kinase activity by Afatinib prevents the activation of downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways. bmbreports.orgmdpi.combmj.com Research has demonstrated that Afatinib treatment leads to a significant reduction in the phosphorylation levels of AKT and ERK, key kinases in these respective pathways. bmbreports.orgspandidos-publications.com
Interestingly, Afatinib can also indirectly influence protein phosphatases. In some non-small cell lung cancer cells, Afatinib was found to decrease the expression of the cancerous inhibitor of protein phosphatase 2A (CIP2A). oncotarget.com This leads to the restoration of PP2A activity, which in turn dephosphorylates and downregulates p-AKT, contributing to the induction of apoptosis. oncotarget.com This demonstrates a multi-faceted mechanism where Afatinib not only directly inhibits protein kinases but also indirectly modulates phosphatase activity to exert its anti-cancer effects.
Table of Inhibitory Activity of Afatinib
| Target Enzyme/Cell Line | IC₅₀ / EC₅₀ (nM) | Notes |
| EGFR (wild-type) | 0.5 | Cell-free kinase assay. selleckchem.com |
| EGFR (L858R mutant) | 0.4 | Cell-free kinase assay. selleckchem.com |
| EGFR (L858R/T790M double mutant) | 10 | Cell-free kinase assay; demonstrates activity against this key resistance mutation. selleckchem.com |
| HER2 (ErbB2) | 14 | Cell-free kinase assay. selleckchem.com |
| HER4 (ErbB4) | 1 | Cell-free kinase assay. selleckchem.com |
G-Protein Coupled Receptor (GPCR) Signaling Mechanisms
Remimazolam's primary mechanism of action is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, which is a ligand-gated ion channel, not a G-Protein Coupled Receptor (GPCR). drugbank.comnih.gov The GABA-A receptor is the main inhibitory neurotransmitter receptor in the brain. drugbank.com Remimazolam acts as a positive allosteric modulator, binding to the benzodiazepine (B76468) site at the interface of the α and γ subunits of the GABA-A receptor. nih.govdrugbank.com This binding enhances the effect of GABA, increasing the influx of chloride ions, which leads to hyperpolarization of the neuron and inhibition of its activity. drugbank.comnih.gov
However, separate from its primary anesthetic action, research indicates that high concentrations of Remimazolam can induce an increase in intracellular calcium concentration. researchgate.netnih.gov This effect is believed to be mediated through a GPCR pathway. Studies using various cell lines, including SHSY-5Y neuroblastoma cells, showed that this calcium elevation was mobilized from the endoplasmic reticulum. nih.gov The effect was significantly suppressed by inhibitors of GPCR-mediated signals, such as a phospholipase C (PLC) inhibitor and an inositol (B14025) 1,4,5-triphosphate receptor (IP3R) antagonist, suggesting the involvement of the GPCRs-IP3 pathway. researchgate.netnih.gov The specific GPCR subtype involved has not yet been identified. nih.gov
Ion Channel Modulation and Gating
Remimazolam's principal interaction is with the GABA-A receptor, a ligand-gated chloride ion channel. nih.govdrugbank.com By binding to the benzodiazepine site, it positively modulates the receptor's function, enhancing GABA-induced chloride currents. drugbank.comnih.gov This leads to neuronal hyperpolarization and central nervous system inhibition. nih.gov
Key characteristics of this interaction include:
High Affinity : Remimazolam binds to the benzodiazepine site of the GABA-A receptor with high affinity. nih.govresearchgate.net
No Subtype Selectivity : Like classical benzodiazepines such as midazolam, Remimazolam does not show clear selectivity between the major benzodiazepine-sensitive subtypes of the GABA-A receptor (α1, α2, α3, and α5). nih.govnih.govelmerjournals.com
Weak hERG Inhibition : Remimazolam has been shown to be a weak inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel tail current. nih.govdovepress.com
The primary metabolite, CNS 7054, has a significantly lower affinity (300 to 400 times weaker) for the GABA-A receptor's benzodiazepine site, rendering it pharmacologically inactive. nih.govopenmedicalpublishing.org
Biotransformation and Metabolic Fate of this compound in In Vitro Systems
Remimazolam is classified as a "soft drug," designed to be rapidly metabolized into an inactive compound. openmedicalpublishing.org Its primary metabolic pathway is organ-independent hydrolysis by tissue esterases. openmedicalpublishing.orgresearchgate.net In vitro studies using human liver homogenates and primary human hepatocytes have been central to understanding its biotransformation. frontiersin.orgnih.gov
In vitro experiments with human liver S9 fractions, human serum, and tissue homogenates from various species (human, rat, mouse, mini-pig) have confirmed that the liver is a primary site of metabolism. frontiersin.orgnih.govresearchgate.net However, rapid metabolism was also observed in other tissues like the kidney and lung in animal models. frontiersin.org Continuous infusion studies in 3-D bioreactor cultures with primary human hepatocytes showed a stable metabolism of Remimazolam over five days without harming the hepatocytes. nih.govnih.gov
Enzymatic Hydrolysis Pathways
The defining metabolic reaction for Remimazolam is enzymatic hydrolysis. nih.gov The ester moiety in its structure makes it highly susceptible to cleavage by esterase enzymes. nih.govdovepress.com
Primary Enzyme : Carboxylesterase 1 (CES1), predominantly found in the liver, is the main enzyme responsible for the hydrolysis of Remimazolam. nih.govdrugbank.comnih.govresearchgate.net Studies using specific inhibitors have confirmed the predominant role of CES1 and ruled out significant contributions from other esterases like carboxylesterase 2. nih.gov
Metabolites : This hydrolysis reaction cleaves the ester bond, breaking Remimazolam down into its primary, inactive carboxylic acid metabolite, CNS 7054, and methanol. nih.govnih.govfrontiersin.org In vitro studies consistently show a stoichiometric increase in CNS 7054 corresponding to the breakdown of the parent drug. researchgate.net
Conjugation Reactions
Following the initial Phase I metabolic reactions (hydrolysis and oxidation), the resulting metabolites can undergo Phase II conjugation reactions. openmedicalpublishing.org
Glucuronidation : After hydrolysis to CNS 7054 and subsequent minor hydroxylation, the metabolites can undergo conjugation with glucuronic acid. europa.eudrugbank.comdovepress.com This process facilitates their excretion. dovepress.com
Minimal Contribution : While conjugation reactions like glucuronidation do occur, they are part of a secondary, minor metabolic pathway for the already inactive CNS 7054 metabolite. nih.govnih.gov The primary clearance mechanism remains the initial rapid hydrolysis of Remimazolam. nih.gov
Interactive Data Table: In Vitro Metabolic Profile of Remimazolam
| Process | Enzyme/Pathway | Substrate | Product(s) | Significance | Reference(s) |
|---|---|---|---|---|---|
| Hydrolysis | Carboxylesterase 1 (CES1) | Remimazolam | CNS 7054, Methanol | Primary, rapid inactivation pathway | nih.govdrugbank.comnih.govresearchgate.net |
| Oxidation | Cytochrome P450 (minor) | CNS 7054 | Hydroxylated CNS 7054 | Minor pathway for the metabolite | europa.eudrugbank.comresearchgate.net |
| Conjugation | Glucuronosyltransferases | CNS 7054 Metabolites | Glucuronidated conjugates | Minor pathway for metabolite excretion | europa.eudovepress.comresearchgate.net |
Table of Compound Names
| Identifier | Common Name / Synonym |
|---|---|
| This compound | Remimazolam |
| CNS 7056 | Remimazolam |
| CNS 7054 | Remimazolam carboxylic acid metabolite |
| Midazolam | |
| Propofol | |
| Flumazenil | |
| Remifentanil | |
| Esmolol | |
| Landiolol | |
| Simvastatin | |
| Diltiazem | |
| Atorvastatin | |
| Bupropion | |
| Carvedilol | |
| Nelfinavir | |
| Nitrendipine | |
| Telmisartan | |
| Dapsone | |
| Rufinamide | |
| U-73122 | |
| Xestospongin C | |
| Dantrolene | |
| BAPTA-AM | |
| Thapsigargin |
Computational and Theoretical Investigations of Unii Fz6t2mqr9r
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govchemspider.comnih.gov These methods, rooted in quantum mechanics, provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting the feasibility and outcome of chemical reactions. For a given compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. The spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.
Electron Density Distribution and Electrostatic Potentials
The electron density distribution describes the probability of finding an electron at any given point in a molecule. It provides a comprehensive picture of the molecule's size, shape, and charge distribution. From the electron density, the electrostatic potential (ESP) can be calculated. The ESP map is a valuable tool for understanding intermolecular interactions, as it illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are critical for predicting how a molecule will interact with other molecules, including biological targets.
Reactivity Prediction through Computational Methods
Computational methods offer powerful tools for predicting the chemical reactivity of a compound. By calculating various molecular descriptors derived from quantum chemical calculations, it is possible to build predictive models for different types of reactions. These methods can assess the stability of potential intermediates and transition states, providing a quantitative basis for understanding reaction mechanisms and predicting reaction outcomes. Machine learning techniques are increasingly being integrated with quantum chemical descriptors to enhance the accuracy of reactivity predictions.
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
Protein-Ligand Complex Simulations
Once a potential binding pose is identified through docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent. These simulations can reveal key information about the stability of the binding pose, the specific interactions that maintain the complex, and the conformational changes that may occur upon binding.
Scoring Functions and Docking Algorithm Validation
A critical component of molecular docking is the scoring function, which is an algorithm used to rank the different predicted binding poses. Scoring functions can be based on physical principles (force-field based), empirical data, or knowledge-based potentials. The accuracy of a docking protocol is highly dependent on the chosen scoring function. Validation of a docking algorithm typically involves redocking a known ligand into its co-crystallized protein structure to see if the algorithm can reproduce the experimentally observed binding mode. Further validation can be achieved by screening a library of known active and inactive compounds to assess the algorithm's ability to distinguish between them.
Molecular Dynamics Simulations of Unii-FZ6T2mqr9R and its Complexes
Molecular dynamics (MD) simulations have been instrumental in elucidating the structural, energetic, and thermodynamic properties of this compound, particularly in its complex with the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations model the motion of atoms over time, offering a dynamic perspective that complements static experimental structures. By running simulations on the order of nanoseconds, researchers can observe the stability of the this compound-EGFR complex and characterize the key interactions that govern its binding. nih.govresearchgate.net
Conformational Landscape Exploration
MD simulations are used to explore the conformational flexibility of this compound and its target protein. Analysis of parameters such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) provides insights into the structural stability of the complex. For the this compound-EGFR complex, RMSD analysis has shown that the system tends to reach equilibrium after an initial period of fluctuation, indicating the formation of a stable complex. researchgate.net For instance, one study noted that the this compound-EGFR complex showed significant backbone movement only within the first 10 nanoseconds of the simulation before stabilizing. researchgate.net The Radius of Gyration, which measures the compactness of the structure, further helps in determining if the binding of this compound induces any significant structural folding or unfolding in the protein. researchgate.net
Solvent Effects and Hydration Shell Analysis
The biological environment is aqueous, and the role of water molecules as a solvent is critical in protein-ligand interactions. nih.gov MD simulations explicitly model the solvent, allowing for a detailed analysis of its effects on the binding of this compound. The solvation process plays a pivotal role in these interactions. nih.gov Studies have focused on the hydration shell—the layer of water molecules immediately surrounding the compound—to understand water-mediated hydrogen bonds. These interactions can be crucial for the stability of the this compound-EGFR complex. nih.gov Simulations have identified specific hydrogen bonds between this compound and EGFR residues that are mediated by water molecules, with some of these bonds showing significant occupancy over the simulation timeframe. nih.gov
Binding Pathway Dynamics
Understanding the dynamics of how this compound binds to its target is essential. MD simulations, coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to calculate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.govrsc.org Research has shown that the binding of this compound to EGFR is primarily driven by van der Waals interactions, with electrostatic and solvation effects playing a lesser role. nih.gov The calculated binding free energy from simulations can be compared with experimental values to validate the computational model. For example, one study calculated a binding free energy of -19.86 kcal/mol for the hydrated complex, which was noted to be closer to the experimental value of approximately -13.00 kcal/mol compared to other methods. rsc.org Such studies also help in identifying the key amino acid residues in the binding pocket that have the most significant interactions with this compound. nih.gov
De Novo Design and Scaffold Hopping Based on this compound Structure
The structural information of this compound serves as a valuable starting point for the design of new, potentially improved therapeutic agents. Computational techniques like de novo design and scaffold hopping are employed to explore novel chemical spaces while retaining the key binding features of the original molecule. mdpi.comnih.gov this compound's versatility makes it a suitable candidate for such derivatization to target other receptors beyond its primary focus. mdpi.com
De novo design involves building new molecular structures from scratch, often by placing fragments in the active site of a target protein and linking them together. Scaffold hopping aims to replace the central core structure (the scaffold) of a molecule like this compound with a different one, while preserving the orientation of the crucial side chains that interact with the target.
In one such study, four new molecular structures were designed based on the this compound molecule. mdpi.comnih.gov The modifications included relocating a double bond, substituting atoms in the aromatic ring, and opening the tetrahydrofuran (B95107) ring. mdpi.com These new derivatives were then evaluated computationally to assess their potential as inhibitors for other targets, demonstrating that the structural framework of this compound is a robust foundation for developing new chemical entities. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are pivotal in drug design, offering a predictive framework to understand how structural modifications might impact a molecule's efficacy or characteristics. nih.govnih.gov For compounds like this compound and related kinase inhibitors, QSAR and QSPR analyses help in identifying key structural features that govern their function. nih.govnih.gov
Descriptor Generation and Selection
The foundation of any QSAR/QSPR model is the generation of molecular descriptors. nih.gov These are numerical values that quantify different aspects of a molecule's structure and properties. Descriptors can be categorized based on their dimensionality:
| Descriptor Type | Description | Examples |
| 0D | Based on the chemical formula | Molecular weight, atom counts |
| 1D | Based on lists of structural fragments | Number of hydrogen bond acceptors/donors |
| 2D | Based on the 2D molecular graph | Topological indices (e.g., connectivity indices), molecular polarizability |
| 3D | Based on the 3D molecular conformation | van der Waals volume, surface area |
| Quantum-Chemical | Derived from quantum mechanics calculations | HOMO/LUMO energies, dipole moment ucsb.edu |
For this compound and other anticancer drugs, studies have utilized topological indices, which are 2D descriptors derived from the molecular graph that capture information about atomic connectivity and branching. nih.govnih.gov After generating a large number of potential descriptors, a crucial step is the selection of the most relevant ones to build a robust and predictive model. This often involves statistical techniques to identify the descriptors that have the strongest correlation with the property of interest while avoiding redundancy. researchgate.net The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also serve as important quantum-chemical descriptors related to the molecule's reactivity. mdpi.comucsb.edu
Advanced Analytical and Spectroscopic Techniques for Unii Fz6t2mqr9r Research
Spectroscopic Probes and Fluorescence Techniques for Real-time Monitoring
Circular Dichroism (CD) for Chiroptical Properties and Conformational Changes
Extensive searches for specific research findings and data tables detailing the Circular Dichroism (CD) spectroscopic analysis of the chemical compound identified by UNII-FZ6T2mqr9R, known as Remiprostol (SC-46275), did not yield relevant results. While Remiprostol is identified as a chiral molecule, indicated by its stereochemistry and available synonyms such as "(1R,2R,3R,4'R)-(+/-)-Remiprostol" and "(1S,2S,3S,4'S)-(+/-)-Remiprostol" jascoinc.comcncb.ac.cn, specific studies detailing its chiroptical properties or conformational changes analyzed through CD spectroscopy were not found in the provided search results.
Circular Dichroism (CD) spectroscopy is a technique used to measure the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules jascoinc.comwikipedia.org. This phenomenon is inherently sensitive to the three-dimensional structure and chirality of a molecule jascoinc.comwikipedia.orgd-nb.info. CD spectroscopy is widely applied to study the secondary, tertiary, and quaternary structures of biomolecules like proteins and nucleic acids, providing insights into their conformational states and any changes induced by environmental factors or molecular interactions jascoinc.comwikipedia.orgens-lyon.frrsc.orgnih.govrsc.org. For chiral organic molecules, CD spectra can reveal information about their absolute configuration, the presence of different stereoisomers, and conformational flexibility jascoinc.comwikipedia.orgmetu.edu.tr.
Without specific experimental data or published research findings for Remiprostol using CD spectroscopy, it is not possible to present detailed research findings or construct data tables for this section.
Based on the comprehensive search conducted, there is no documented scientific literature or evidence to support the use of the chemical compound this compound (also known as Remiprostol or SC-46275) in the specific applications of chemical biology and research tools as outlined in your request.
The available search results primarily identify Remiprostol as a gastric antisecretory agent hodoodo.comnih.gov. While general information regarding chemical probes, photoaffinity labeling, fluorescent derivatives, high-throughput screening (HTS), and protein-protein/protein-nucleic acid interactions was found sci-hub.sefda.govsigmaaldrich.combmglabtech.comsigmaaldrich.comevotec.commdpi.comnih.govyoutube.comsigmaaldrich.comwikipedia.orgnih.govnuvisan.comthermofisher.comrsc.orgnih.govbmglabtech.comtdblabs.senih.govwikipedia.orgmedchemexpress.comcolumbia.edufortislife.combiorxiv.orgbiorxiv.orgproteina.co.krebi.ac.ukswitchlab.orgnih.gov, none of these results provided specific applications or research findings linking this compound to these areas.
Therefore, as the prompt strictly requires focusing solely on the requested topics and generating thorough, informative, and scientifically accurate content for each section and subsection, and no such documented information exists for this compound in these specific research applications, the requested article cannot be generated.
Applications of Unii Fz6t2mqr9r in Chemical Biology and Research Tools
Application in In Vitro Pathway Elucidation and Mechanistic Studies
Remiprostol's high affinity and selectivity for the EP3 receptor have been extensively leveraged in in vitro experimental settings to elucidate the mechanisms of EP3 receptor activation and its subsequent cellular responses.
Receptor Selectivity Profiling: Early investigations utilized Remiprostol in smooth muscle assays, such as the isolated guinea pig vas deferens and ileum. These studies demonstrated its potent inhibitory effect on electrically induced contractions in the vas deferens, a response primarily mediated by EP3 receptors, while exhibiting significantly weaker or no activity at EP1 and EP2 receptors nih.gov. This differential activity confirmed its utility in distinguishing EP receptor subtype functions. For instance, in rat femoral artery studies, Remiprostol was employed to investigate the synergism between prostaglandin (B15479496) E2 (PGE2) and other constrictor agents, implicating the EP3 receptor and suggesting downstream involvement of Ca2+ influx and Rho-kinase pathways nih.gov.
Signal Transduction Pathway Analysis: Remiprostol has been instrumental in characterizing the signaling pathways downstream of EP3 receptor activation. EP3 receptors are known to couple to multiple G proteins, most notably Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. They can also mobilize intracellular calcium (Ca2+) via Gβγ subunits. Furthermore, evidence suggests coupling to Gs, leading to cAMP stimulation, and to G13, activating the Rho pathway nih.gov. Studies using Remiprostol in receptor binding assays and functional assays have helped map these transduction mechanisms by isolating the EP3 receptor-mediated effects researchgate.netnih.gov. For example, its use in human mast cell studies showed that EP3 receptor activation by Remiprostol potentiates IgE-mediated histamine (B1213489) release, highlighting its role in immune cell signaling nih.gov.
Investigating Receptor-Mediated Effects: In studies examining the cardiovascular effects of PGE2, Remiprostol was used to desensitize EP3 receptors. This approach allowed researchers to differentiate the pressor effects mediated by EP3 receptors from the depressor effects attributed to EP2 and EP4 receptors, thereby clarifying the complex interplay of PGE2 receptor subtypes in regulating blood pressure in vitro ahajournals.org.
Contributions to Understanding Fundamental Biochemical Processes
The precise pharmacological properties of Remiprostol have significantly advanced the understanding of fundamental biochemical processes, particularly those governed by the EP3 receptor signaling cascade.
Probing Physiological Significance: The high potency and selectivity of SC-46275 (Remiprostol) establish it as an exceptionally valuable tool for investigating the physiological roles of EP3 receptors in various tissues and cellular contexts nih.gov. By selectively activating this receptor, researchers can isolate and study its specific contributions to physiological events without confounding signals from other prostaglandin receptor subtypes.
Elucidating G-Protein Coupled Receptor (GPCR) Signaling: As a specific agonist for an EP receptor, Remiprostol contributes to the broader understanding of GPCR signaling mechanisms. GPCRs are a vast family of cell surface receptors that mediate a wide array of cellular responses, and their signaling cascades are fundamental to numerous biological processes nih.govrsc.orgfrontiersin.org. Remiprostol's defined interaction with the EP3 receptor provides a specific entry point to study the complex intracellular signaling cascades, including G-protein activation, second messenger generation (e.g., cAMP, Ca2+), and downstream kinase activation nih.govnih.govaps.orgplos.orgfiveable.me.
Understanding Cellular Responses: Through its application in various in vitro models, Remiprostol has aided in understanding how EP3 receptor activation influences cellular functions such as smooth muscle contraction/relaxation, immune mediator release, and potentially gastric secretion nih.govnih.govresearchgate.netnih.gov. This detailed mechanistic insight into EP3 receptor activity is crucial for comprehending normal physiological homeostasis and identifying potential targets for therapeutic intervention in related diseases.
Key Research Findings and Selectivity Data:
| Compound | Target Receptor | Assay System | EC50 (nM) | Selectivity (EP3 vs. EP1/EP2) | Reference |
| SC-46275 | EP3 | Guinea Pig Vas Deferens (GPVD) | 0.04 ± 0.02 | Highly Selective | nih.gov |
| SC-46275 | EP1 | Guinea Pig Ileum Longitudinal Muscle (GPIL) | > 30,000 (weak) | Extremely Weak | nih.gov |
| SC-46275 | EP2 | Guinea Pig Ileum Circular Muscle (GPIC) | > 10,000 (inactive) | Completely Inactive | nih.gov |
| PGE2 | EP3 | Guinea Pig Vas Deferens (GPVD) | 5.4 ± 1.1 | N/A | nih.gov |
| Sulprostone | EP1/EP3 | Guinea Pig Vas Deferens (GPVD) | 1.6 ± 0.4 | Agonist | nih.gov |
| Misoprostol | EP3 | Guinea Pig Vas Deferens (GPVD) | 4.3 ± 0.9 | Agonist | nih.gov |
| Butaprost | EP2/EP4 | Guinea Pig Vas Deferens (GPVD) | > 10,000 (inactive) | Inactive | nih.gov |
Note: EC50 values represent the concentration of the agonist required to elicit 50% of the maximal response. "N/A" indicates not applicable as PGE2 is a broad-spectrum agonist.
Compound Names Mentioned:
| UNII / Code | Common Name |
| FZ6T2mqr9R | Remiprostol |
| SC-46275 | Remiprostol |
Future Perspectives and Emerging Research Directions for Unii Fz6t2mqr9r
Integration of Artificial Intelligence and Machine Learning in Remiprostol Research
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize various aspects of Remiprostol research, from optimizing its production to discovering new therapeutic potentials. ML algorithms can process vast datasets to identify patterns and make predictions, accelerating the research and development cycle researchgate.netmachinelearning.designnih.govml4design.comuni-freiburg.depluralsight.com.
AI and ML can be employed to develop predictive models for the synthesis of Remiprostol. By analyzing existing synthesis pathways, reaction conditions, and empirical data, ML algorithms can predict optimal parameters for yield, purity, and efficiency. This includes forecasting the success of novel synthetic routes and identifying potential bottlenecks or side reactions. Such predictive capabilities can significantly reduce the experimental effort and time required for chemical synthesis, making the production of Remiprostol more streamlined and cost-effective nih.gov.
Beyond predicting synthesis outcomes, AI and ML can facilitate the de novo design of Remiprostol analogs with tailored molecular properties. By learning structure-activity relationships (SAR) from existing data, these models can propose novel molecular structures with enhanced efficacy, specificity, or stability for specific research applications. Optimization algorithms can then refine these proposed structures, guiding the development of compounds with precisely tuned characteristics. This approach moves beyond traditional trial-and-error methods, enabling a more rational and efficient design process for new Remiprostol derivatives researchgate.netmachinelearning.designml4design.com.
Advancements in Microfluidics and Lab-on-a-Chip Systems for Remiprostol Synthesis and Analysis
Microfluidics and lab-on-a-chip (LOC) technologies offer precise control over reaction environments and fluid handling at the microscale, presenting significant advantages for the synthesis and analysis of compounds like Remiprostol microfluidics-innovation-center.comnih.govelveflow.comnih.govnih.govwikipedia.orghull.ac.ukrsc.orgresearchgate.net.
These technologies enable the synthesis of nanomaterials and complex molecules with enhanced control over parameters such as reaction kinetics, mixing, and temperature, leading to improved product quality and reproducibility microfluidics-innovation-center.comnih.govrsc.org. For Remiprostol, microfluidic platforms could be utilized for:
Controlled Synthesis: Precisely managing reactant concentrations and flow rates in microchannels can optimize reaction conditions for Remiprostol synthesis, potentially leading to higher yields and purer products. The laminar flow characteristics of microfluidics allow for fine-tuning of reaction parameters that are difficult to control in bulk synthesis microfluidics-innovation-center.comnih.govrsc.org.
High-Throughput Screening: LOC devices can be adapted for high-throughput screening of Remiprostol analogs or related compounds, allowing for rapid evaluation of their properties under controlled conditions.
In-situ Analysis: Integrating analytical capabilities within microfluidic devices can enable real-time monitoring of synthesis reactions, providing immediate feedback for process optimization.
Exploration of Remiprostol Analogs with Tunable Molecular Properties for Research Applications
The development of Remiprostol analogs with tunable molecular properties represents a key area for future research. By systematically modifying the chemical structure of Remiprostol, researchers can create derivatives with altered pharmacological profiles, improved stability, or enhanced specificity for particular biological targets. This could involve:
Stereochemical Modifications: Investigating the impact of different stereoisomers on biological activity.
Functional Group Alterations: Modifying side chains or functional groups to fine-tune lipophilicity, binding affinity, or metabolic stability.
Prodrug Strategies: Designing prodrugs of Remiprostol that are activated in situ, potentially improving targeted delivery and reducing off-target effects.
Such analogs are crucial for probing specific biological pathways and for developing more refined research tools.
Development of Advanced Imaging Techniques Utilizing Remiprostol-Based Probes
Remiprostol or its derivatives could potentially be incorporated into advanced imaging probes for molecular imaging applications. Molecular imaging probes are essential for visualizing biological processes and targets in vivo mdpi.commeduniwien.ac.at.
Future research could focus on:
Fluorescent or Radiolabeled Analogs: Synthesizing Remiprostol analogs tagged with fluorescent dyes or radioisotopes. These probes could then be used in techniques like fluorescence microscopy, PET, or SPECT imaging to track the distribution and localization of Remiprostol or its targets within biological systems.
Targeted Imaging: Designing Remiprostol-based probes that specifically bind to certain cellular receptors or pathways, allowing for precise visualization of disease states or therapeutic responses. The development of such probes requires interdisciplinary collaboration between chemists, biologists, and imaging specialists mdpi.commeduniwien.ac.at.
Synergistic Research with Other Disciplines for Comprehensive Mechanistic Understanding
A comprehensive understanding of Remiprostol's mechanisms of action and its potential applications necessitates synergistic research efforts across multiple disciplines uni.eduuni.lu. Integrating knowledge and methodologies from fields such as:
Computational Chemistry and Bioinformatics: To model molecular interactions, predict binding affinities, and simulate biological pathways involving Remiprostol.
Cell Biology and Biochemistry: To elucidate the cellular targets and downstream signaling cascades influenced by Remiprostol.
Pharmacology and Toxicology: To assess the broader biological effects and potential therapeutic windows of Remiprostol and its analogs.
Materials Science: To explore novel delivery systems or formulations for Remiprostol.
By fostering interdisciplinary collaborations, researchers can gain a holistic view of Remiprostol's behavior, paving the way for its more effective utilization in research and potentially in therapeutic development.
Q & A
Basic Research Questions
Q. What are the foundational methods for synthesizing Unii-FZ6T2mqr9R, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvents), purification techniques (e.g., column chromatography, recrystallization), and validation via spectroscopic methods (NMR, IR). Reproducibility requires explicit documentation of reagent sources, equipment calibration, and adherence to IUPAC guidelines for compound characterization .
Q. How should researchers assess the purity and identity of this compound during initial characterization?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC or GC to quantify purity.
- Spectroscopy : NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis for structural confirmation.
- Physical Properties : Melting point, solubility, and optical rotation (if chiral). Cross-reference data with published literature or databases to validate identity .
Q. What strategies are recommended for conducting a systematic literature review on this compound?
- Methodological Answer :
Use academic databases (PubMed, SciFinder, Web of Science) with keywords like "this compound," "synthesis," and "pharmacology."
Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
Track citations of seminal papers to identify knowledge gaps.
Organize findings using reference management tools (EndNote, Zotero) to ensure traceability .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. computational simulations) for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled conditions.
- Computational Adjustments : Refine simulation parameters (e.g., solvent effects, basis sets in DFT calculations).
- Collaborative Analysis : Consult spectroscopy experts or use advanced techniques like 2D NMR (COSY, HSQC) to confirm assignments .
Q. What experimental design principles should guide comparative studies of this compound’s bioactivity against analogs?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ for enzyme inhibition) with positive/negative controls.
- Statistical Rigor : Apply ANOVA or non-parametric tests to compare efficacy; report p-values and confidence intervals.
- Structural-Activity Relationships (SAR) : Corrogate molecular modifications (e.g., substituent effects) with bioactivity trends .
Q. How can researchers optimize the stability profile of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (elevated temperature, humidity, light) per ICH guidelines.
- Analytical Monitoring : Track degradation via HPLC-MS or XRD to identify decomposition products.
- Formulation Adjustments : Explore excipients or encapsulation techniques to enhance shelf life .
Q. What methodologies are critical for analyzing conflicting pharmacokinetic data in preclinical studies of this compound?
- Methodological Answer :
- In Vivo/In Vitro Correlation (IVIVC) : Compare absorption models (e.g., Caco-2 cells vs. rodent bioavailability).
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., species-specific metabolism).
- Mechanistic Studies : Use isotope labeling or microdialysis to trace compound distribution .
Methodological Frameworks
- Data Management : Maintain detailed lab notebooks, raw data backups, and version-controlled protocols to ensure transparency and reproducibility .
- Ethical Compliance : Obtain institutional approvals for biological testing and adhere to ARRIVE guidelines for animal studies .
- Peer Review Preparation : Preemptively address potential critiques by documenting limitations (e.g., sample size, assay variability) and validating findings with orthogonal methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
